ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate
Descripción
This compound is a brominated benzofuran derivative characterized by:
- 2-Methyl group at position 2 of the benzofuran core.
- 6-Bromo substitution at position 6.
- 5-Substituted (2E)-4-ethoxy-4-oxobut-2-en-1-yloxy group, an α,β-unsaturated ester moiety.
This structural motif confers unique electronic properties due to conjugation between the ester and double bond, enhancing reactivity toward nucleophilic addition (e.g., Michael acceptors) .
Propiedades
IUPAC Name |
ethyl 6-bromo-5-[(E)-4-ethoxy-4-oxobut-2-enoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO6/c1-4-22-16(20)7-6-8-24-15-9-12-14(10-13(15)19)25-11(3)17(12)18(21)23-5-2/h6-7,9-10H,4-5,8H2,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOMFWGDPQRUKE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCOC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/COC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H21BrO6 |
| Molecular Weight | 473.3 g/mol |
| IUPAC Name | ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate |
| InChI Key | LJPWXOTYHDPRIU-DHZHZOJOSA-N |
The synthesis of this compound typically involves multi-step organic reactions, including bromination, esterification, and etherification. Common reagents include dichloromethane and catalysts like pyridine. The compound's structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Antimicrobial Properties
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial activity. Ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate has been studied for its potential in inhibiting bacterial growth and could serve as a lead compound in developing new antibiotics .
Anticancer Activity
Several studies have highlighted the anticancer properties of benzofuran derivatives. Ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, it has been observed to interact with specific molecular targets related to cancer pathways .
The precise mechanism of action for ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate is not fully elucidated; however, it is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It likely interacts with cellular receptors that modulate signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, triggering cell death in cancer cells.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzofuran derivatives, including ethyl 6-bromo compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as an antimicrobial agent .
Study 2: Anticancer Potential
In vitro studies demonstrated that treatment with ethyl 6-bromo resulted in a dose-dependent decrease in the viability of several cancer cell lines. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups, indicating its potential as an anticancer therapeutic.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Benzofuran Derivatives
Substituent Variability at Position 5
The substituent at position 5 significantly influences physicochemical and biological properties. Below is a comparative analysis:
Compound A : Ethyl 6-Bromo-5-[(4-Fluorophenyl)Methoxy]-2-Methyl-1-Benzofuran-3-Carboxylate (ID: 3341-4945)
- Substituent : 4-Fluorobenzyloxy group.
- Molecular Weight : 407.23 g/mol.
- Key Differences :
Compound B : Ethyl 6-Bromo-2-Methyl-5-[(E)-3-Phenylprop-2-Enoxy]-1-Benzofuran-3-Carboxylate (CAS: 308295-64-9)
- Substituent : Styryl ether (E-configuration).
- Molecular Weight : 415.3 g/mol.
- Higher XLogP3 (5.7 vs. target’s ~5.4) suggests greater membrane permeability .
Compound C : Ethyl 6-Bromo-5-(2-Ethoxy-1-Methyl-2-Oxoethoxy)-2-Methyl-1-Benzofuran-3-Carboxylate
Bromination Effects on Cytotoxicity
Bromination at position 6 is a common feature in cytotoxic benzofurans. Studies show brominated derivatives exhibit reduced cytotoxicity compared to non-brominated precursors, likely due to decreased electrophilicity . However, substituents at position 5 modulate this effect:
- Target Compound : The ene-ester group may restore bioactivity via conjugation with cellular nucleophiles.
- Compound D (Methyl 5-Bromo-7-Hydroxy-6-Methoxy-1-Benzofuran-2-Carboxylate) : Bromination at position 5 and methoxy at 6 showed significant cytotoxicity (IC50 < 10 µM) against cancer cell lines .
Electronic and Structural Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| XLogP3 | ~5.4 | 5.7 | 5.7 |
| Hydrogen Bond Acceptors | 6 | 4 | 4 |
| TPSA (Ų) | ~65.7 | ~48.7 | ~48.7 |
| Reactive Site | α,β-unsaturated ester | Aryl ether | Styryl ether |
The target compound’s higher TPSA and electrophilic ene-ester suggest distinct solubility and reactivity profiles compared to analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
